molecular formula C18H14ClNO4S B491801 (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide CAS No. 518332-71-3

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide

Cat. No.: B491801
CAS No.: 518332-71-3
M. Wt: 375.8g/mol
InChI Key: VMPDDUDSYIOLQR-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide: is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring substituted with a chlorine atom and a ketone group, as well as a benzenesulfonamide moiety with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the chlorination of naphthalene to introduce a chlorine atom at the 3-position, followed by oxidation to form the 4-oxo group.

    Formation of the Benzenesulfonamide Derivative: Separately, 4-ethoxybenzenesulfonamide is prepared through the sulfonation of ethoxybenzene followed by amination.

    Condensation Reaction: The final step involves the condensation of the naphthalene derivative with the benzenesulfonamide derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted naphthalene derivatives.

Scientific Research Applications

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism by which (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Naphthalene Derivatives: Compounds like 3-chloro-4-oxonaphthalene and its analogs.

    Benzenesulfonamide Derivatives: Compounds such as 4-ethoxybenzenesulfonamide and related sulfonamides.

Properties

IUPAC Name

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPDDUDSYIOLQR-JZJYNLBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.